Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate

Übersicht

Beschreibung

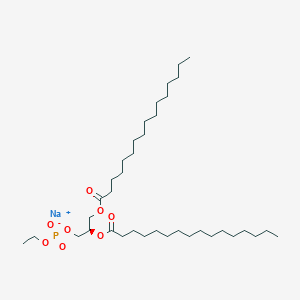

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. It is characterized by the presence of two hexadecanoyloxy groups attached to a glycerol backbone, which is further linked to an ethyl phosphate group. This compound is known for its amphiphilic nature, making it an essential component in various biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the intermediate 2,3-bis(hexadecanoyloxy)propyl glycerol. This intermediate is then reacted with ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, and chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycerol, hexadecanoic acid, and ethyl phosphate.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.

Substitution: The phosphate group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Glycerol, hexadecanoic acid, and ethyl phosphate.

Oxidation: Peroxides and other oxidative products.

Substitution: Various phospholipid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the behavior of phospholipids and their interactions with other molecules.

Biology: Plays a crucial role in the formation of cell membranes and liposomes, which are used in drug delivery systems.

Medicine: Investigated for its potential in targeted drug delivery and as a component in lipid-based formulations for vaccines and therapeutics.

Industry: Utilized in the production of cosmetics, food additives, and emulsifiers due to its amphiphilic properties.

Wirkmechanismus

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and facilitating the transport of molecules across the membrane. The pathways involved include lipid signaling and membrane fusion processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium (2R)-2,3-di(octadecanoyloxy)propyl ethyl phosphate: Similar structure but with octadecanoic acid (stearic acid) instead of hexadecanoic acid.

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl ethyl phosphate: Contains dodecanoic acid (lauric acid) instead of hexadecanoic acid.

Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl ethyl phosphate: Contains tetradecanoic acid (myristic acid) instead of hexadecanoic acid.

Uniqueness

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of hexadecanoic acid chains provides optimal hydrophobic interactions, making it particularly effective in forming stable lipid bilayers and enhancing its functionality in various applications.

Biologische Aktivität

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is a phospholipid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes long-chain fatty acids and a phosphate group, making it relevant in various biochemical and pharmacological contexts. This article explores the biological activity of this compound through a detailed examination of research findings, case studies, and data tables.

Key Properties

- Molecular Weight : 491.68 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. It has been shown to influence various biological processes, including:

- Cell Membrane Integrity : The compound's amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Signal Transduction : It may modulate the activity of specific receptors or ion channels, potentially influencing cellular responses to external stimuli.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, a study reported its effectiveness against pathogenic fungi such as Fusarium oxysporum. The compound exhibited significant inhibition of mycelial growth, suggesting a potential application in agricultural biocontrol strategies .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in human colorectal adenocarcinoma cells. The mechanism appears to involve the activation of caspase pathways and modulation of mitochondrial function .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of Fusarium oxysporum growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Membrane Modulation | Altered membrane fluidity and permeability |

Case Study 1: Antifungal Application

In a controlled laboratory setting, this compound was tested for its antifungal efficacy against Fusarium oxysporum. The study utilized varying concentrations of the compound to assess its impact on fungal growth rates. Results indicated that higher concentrations led to a significant reduction in mycelial biomass compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human colorectal adenocarcinoma cell lines treated with this compound. The findings revealed that treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased levels of apoptotic cells following treatment, indicating potential therapeutic applications in oncology.

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)42-33-35(34-44-46(40,41)43-6-3)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h35H,4-34H2,1-3H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGNEPCJIVJZIK-RUQJKXHKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677114 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92609-90-0 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.